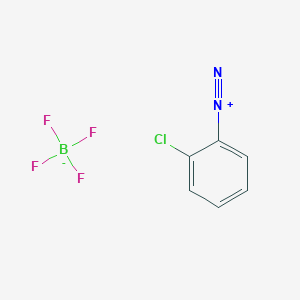
2-chlorobenzene-1-diazonium, tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorobenzene-1-diazonium, tetrafluoroboranuide (2-CBDT) is an organic compound that has been extensively studied and used in a variety of scientific research applications. It is a stable compound that is soluble in water and can be easily synthesized in the laboratory. The compound has a wide range of applications, from biochemical research to drug development. In addition, 2-CBDT has been found to have a number of biochemical and physiological effects that can be used in laboratory experiments.
Applications De Recherche Scientifique
2-chlorobenzene-1-diazonium, tetrafluoroboranuide has a wide range of applications in scientific research. It has been used in the development of drugs, as well as in biochemical and physiological research. In addition, this compound has been used in the synthesis of a variety of organic compounds, including polymers and dyes. Furthermore, this compound has been used in the study of the structure and function of proteins, as well as in the study of cell signaling pathways.
Mécanisme D'action
2-chlorobenzene-1-diazonium, tetrafluoroboranuide acts as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of a covalent bond between the two molecules. In addition, this compound can interact with other molecules, such as proteins, in a non-covalent manner. This non-covalent interaction can lead to the formation of a complex between the two molecules.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been found to have an effect on the production of proteins, as well as the expression of genes. Furthermore, this compound has been found to have an effect on the transport of ions across cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide in laboratory experiments has a number of advantages. It is a stable compound that is soluble in water, which makes it easy to work with. In addition, this compound can be easily synthesized in the laboratory, which allows for a large amount of the compound to be produced. Furthermore, the compound has a wide range of applications in scientific research, which makes it a useful tool for laboratory experiments.
However, the use of this compound in laboratory experiments also has a number of limitations. The compound has a limited shelf life, which means that it must be used quickly after it is synthesized. In addition, this compound can be toxic if it is not handled properly, which can lead to adverse effects if the compound is not used correctly. Furthermore, the compound can interact with other molecules in a non-covalent manner, which can lead to unexpected results if the interactions are not taken into account.
Orientations Futures
The use of 2-chlorobenzene-1-diazonium, tetrafluoroboranuide in laboratory experiments has a number of potential future directions. One potential direction is the development of new drugs and other compounds that can be synthesized using this compound. In addition, this compound could be used to study the structure and function of proteins and other molecules, as well as the mechanisms of cell signaling pathways. Furthermore, this compound could be used to study the effects of environmental toxins on the human body, as well as the effects of drugs on the human body. Finally, this compound could be used to study the effects of drugs on the brain, as well as the effects of drugs on the immune system.
Méthodes De Synthèse
2-chlorobenzene-1-diazonium, tetrafluoroboranuide can be synthesized in the laboratory using a two-step process. The first step involves the reaction of 1-chlorobenzene-2-diazonium chloride with tetrafluoroborate anion in an aqueous solution. This reaction produces this compound. The second step involves the addition of sodium hydroxide to the reaction mixture, which results in the formation of this compound. This synthesis method is simple and efficient, and can be used to produce large amounts of this compound.
Propriétés
IUPAC Name |
2-chlorobenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN2.BF4/c7-5-3-1-2-4-6(5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWSAAZKPZGCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

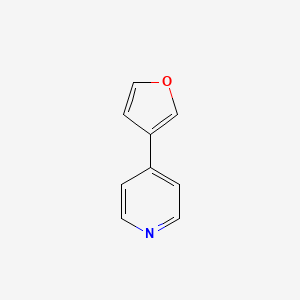


![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)


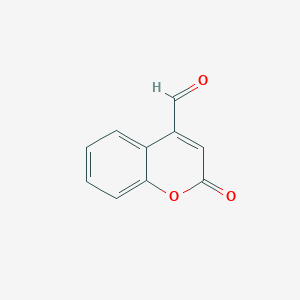
![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)


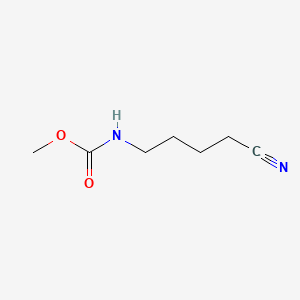
![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
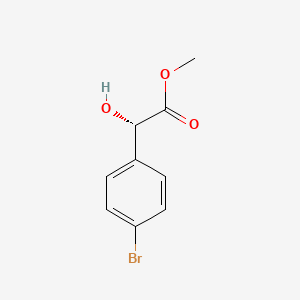
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)